Home > Products > Screening Compounds P53238 > THZ1 Dihydrochloride
THZ1 Dihydrochloride -

THZ1 Dihydrochloride

Catalog Number: EVT-2657128
CAS Number:
Molecular Formula: C31H30Cl3N7O2
Molecular Weight: 639.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

THZ1 Dihydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7. It has emerged as an important compound in cancer research due to its ability to inhibit transcriptional regulation by targeting the phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition leads to the suppression of oncogenes, making THZ1 a significant focus in studies related to various cancers, particularly those driven by super-enhancers.

Source

THZ1 was first described in a study published in Nature in 2014, where it was identified as a selective inhibitor of cyclin-dependent kinase 7, demonstrating efficacy in various cancer cell lines, particularly acute lymphoblastic leukemia .

Classification

THZ1 is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. Specifically, it targets cyclin-dependent kinases, which are crucial for cell cycle regulation and transcriptional control.

Synthesis Analysis

Methods

  1. Formation of Key Intermediates: Initial reactions create essential building blocks that will undergo further transformations.
  2. Cyclization: A critical step where intermediates are converted into cyclic structures that enhance biological activity.
  3. Functionalization: The addition of functional groups that improve solubility and binding affinity to the target enzyme.

Technical Details

The synthesis often employs techniques such as chromatography for purification and NMR spectroscopy for structural confirmation. The compound is typically dissolved in dimethyl sulfoxide for biological assays due to its high solubility in this solvent .

Molecular Structure Analysis

Structure

The molecular formula for THZ1 Dihydrochloride is C_14H_16Cl_2N_5O_2S. Its structure includes a thiazole ring, which is integral to its inhibitory activity against cyclin-dependent kinase 7.

Data

  • Molecular Weight: Approximately 367.27 g/mol.
  • Chemical Structure: The compound features distinct functional groups that facilitate covalent binding to its target.
Chemical Reactions Analysis

Reactions

THZ1 primarily acts through covalent modification of cyclin-dependent kinase 7 at the cysteine residue (C312) outside the kinase domain. This action leads to:

  • Inhibition of CDK7 Activity: By modifying CDK7, THZ1 prevents its interaction with substrates, thereby inhibiting downstream signaling pathways.
  • Disruption of Transcription: The inhibition affects RNA polymerase II phosphorylation, leading to reduced transcriptional activity of oncogenes .

Technical Details

In vitro studies have demonstrated that THZ1 exhibits an IC50 value of approximately 3.2 nM against CDK7, indicating potent inhibitory effects on cell proliferation across various cancer cell lines .

Mechanism of Action

Process

THZ1 exerts its effects through several mechanisms:

  1. Covalent Binding: The compound forms a stable bond with the cysteine residue on CDK7, resulting in prolonged inhibition.
  2. Transcriptional Regulation: By inhibiting CDK7, THZ1 disrupts the phosphorylation process necessary for RNA polymerase II activation, leading to decreased expression of oncogenes associated with cancer progression.
  3. Impact on Chromatin Architecture: Recent studies suggest that THZ1 can alter chromatin conformation, leading to instability and loss of chromatin compaction .

Data

Research indicates that THZ1 not only inhibits cell cycle progression but also affects transcriptional initiation processes critical for tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide (>10 mM), allowing for easy preparation of stock solutions.

Chemical Properties

  • Stability: THZ1 is stable under standard laboratory conditions but should be stored at low temperatures (below -20°C) for long-term storage.
  • Reactivity: The compound's reactivity is primarily due to its ability to form covalent bonds with thiol groups in proteins.
Applications

Scientific Uses

THZ1 has been extensively used in research focused on:

  • Cancer Therapy: Its ability to inhibit oncogenic transcription makes it a candidate for therapeutic development against various cancers, especially those characterized by super-enhancer-driven gene expression.
  • Cell Cycle Studies: Researchers utilize THZ1 to investigate the role of cyclin-dependent kinases in cell cycle regulation and their implications in cancer biology.
  • Neuroscience Research: Studies have shown that CDK7 activity is crucial for neuronal gene expression, making THZ1 relevant in neurobiological contexts .
Molecular Mechanisms of CDK7 Inhibition by THZ1 Dihydrochloride

Covalent Binding Specificity to Cyclin-Dependent Kinase 7’s Cysteine Residues

THZ1 dihydrochloride achieves irreversible inhibition of cyclin-dependent kinase 7 through a unique electrophilic mechanism. Its acrylamide moiety forms a covalent bond with cysteine 312 (C312) located near the ATP-binding pocket of cyclin-dependent kinase 7. This residue resides within a conserved kinase domain, and its selective accessibility enables THZ1 to discriminate cyclin-dependent kinase 7 from other kinases lacking analogous cysteine positioning [2] [7]. Structural analyses reveal that covalent modification induces steric hindrance that prevents ATP binding and obstructs the catalytic cleft. The binding irreversibility was validated through washout experiments demonstrating sustained cyclin-dependent kinase 7 inhibition even after compound removal [3] [8]. Kinome-wide profiling confirms selectivity for cyclin-dependent kinase 7, cyclin-dependent kinase 12, and cyclin-dependent kinase 13 (discussed in Section 1.4), attributable to analogous cysteine residues in these targets (C1039 in cyclin-dependent kinase 12; C1017 in cyclin-dependent kinase 13) [8].

Table 1: Cysteine Residues Targeted by THZ1 in Transcription-Associated Cyclin-Dependent Kinases

KinaseCysteine Residue PositionConservation ClassFunctional Consequence of Modification
Cyclin-Dependent Kinase 7Cysteine 312Highly conservedIrreversible ATP-binding blockade
Cyclin-Dependent Kinase 12Cysteine 1039Partially conservedDisrupted kinase activation loop dynamics
Cyclin-Dependent Kinase 13Cysteine 1017Partially conservedAltered substrate recognition specificity

Allosteric Modulation of Cyclin-Dependent Kinase 7-Cyclin H-MAT1 Complex Activity

Beyond direct catalytic suppression, THZ1 dihydrochloride allosterically disrupts the ternary architecture of the cyclin-dependent kinase 7-cyclin H-MAT1 complex. This complex functions dually as cyclin-dependent kinase-activating kinase and as a component of transcription factor II H. Biochemical studies demonstrate that THZ1 binding induces conformational shifts that destabilize cyclin-dependent kinase 7-cyclin H interfaces and reduce MAT1 affinity by >60% [3] [5]. Consequently, the complex exhibits impaired activation of downstream cyclin-dependent kinases (cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, cyclin-dependent kinase 6) due to defective T-loop phosphorylation—processes essential for cell cycle progression. Molecular dynamics simulations further indicate that THZ1-bound cyclin-dependent kinase 7 adopts a closed conformation that occludes substrate-docking regions [5]. This dual disruption compromises both cyclin-dependent kinase-activating kinase-mediated cell cycle control and transcription factor II H-dependent transcriptional initiation, explaining the profound antiproliferative effects observed in malignancies dependent on cyclin-dependent kinase 7 signaling [5] [6].

Table 2: Functional Components of the Cyclin-Dependent Kinase 7-Cyclin H-MAT1 Complex and THZ1 Disruption Mechanisms

Complex SubunitPrimary FunctionEffect of THZ1 Binding
Cyclin-Dependent Kinase 7Catalytic kinase activityCovalent inhibition blocking ATP/substrate access
Cyclin HRegulatory subunit; complex stabilityInduced conformational shift reducing binding affinity
MAT1Complex assembly facilitatorDissociation from cyclin-dependent kinase 7-cyclin H core
HolocomplexCyclin-dependent kinase-activating kinase activityLoss of T-loop phosphorylation capacity for cyclin-dependent kinase substrates

Disruption of RNA Polymerase II Phosphorylation Dynamics

THZ1 dihydrochloride exerts catastrophic effects on transcription by abrogating phosphorylation of the carboxy-terminal domain of RNA polymerase II. Cyclin-dependent kinase 7 normally phosphorylates serine 5, serine 7, and serine 2 residues within the heptapeptide repeats (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7) of the carboxy-terminal domain during transcription initiation and elongation [3] [4]. THZ1 treatment (≥ 50 nM) reduces global phosphorylation at serine 5 by >90% within 30 minutes, directly suppressing transcription initiation complex assembly [3] [6]. Serine 2 phosphorylation—critical for elongation factor recruitment—declines more gradually, indicating secondary dependence on cyclin-dependent kinase 7-mediated activation of other kinases like cyclin-dependent kinase 9 [4].

RNA sequencing after THZ1 exposure reveals preferential suppression of short-lived transcripts (e.g., immediate early genes, oncogenic drivers) and disruption of co-transcriptional processes. Specifically, THZ1 blocks guanylyltransferase recruitment, preventing 5'-capping of nascent RNAs, which destabilizes transcripts and induces premature termination [3]. Concurrently, THZ1 impairs promoter-proximal pause release by reducing negative elongation factor and DRB sensitivity-inducing factor loading onto RNA polymerase II, thereby arresting transcriptional elongation [3] [6]. These combined defects trigger rapid downregulation of oncogenes like MYC, B cell lymphoma 2, and myeloid cell leukemia 1, culminating in apoptosis across hematologic and solid tumor models [1] [4] [6].

Kinase Selectivity Profiles: Comparative Inhibition of Cyclin-Dependent Kinase 12/Cyclin-Dependent Kinase 13

While THZ1 dihydrochloride exhibits primary specificity for cyclin-dependent kinase 7, kinome profiling reveals potent co-inhibition of cyclin-dependent kinase 12 and cyclin-dependent kinase 13 (IC₅₀ ≈ 50–70 nM) due to shared structural motifs surrounding their analogous cysteine residues [3] [8]. Cyclin-dependent kinase 12/13 govern transcriptional elongation and DNA damage response via serine 2 carboxy-terminal domain phosphorylation and maintenance of homologous recombination genes (breast cancer gene 1, DNA meiotic recombinase 1). THZ1 treatment (100 nM) depletes cyclin-dependent kinase 12/13-mediated serine 2 phosphorylation by >80%, causing preferential suppression of DNA damage response transcripts and inducing synthetic lethality in BRCA-mutant cells [8].

Notably, cyclin-dependent kinase 12 inhibition exacerbates THZ1’s transcriptional outcomes: while cyclin-dependent kinase 7 loss primarily affects initiation and pause release, cyclin-dependent kinase 12/13 inhibition impairs elongation fidelity and RNA processing. This multi-kinase targeting amplifies genomic instability but introduces therapeutic trade-offs. Although combined cyclin-dependent kinase 7/12/13 inhibition enhances antitumor efficacy in MYC-driven malignancies, cyclin-dependent kinase 12/13 suppression may compromise DNA repair in normal tissues [3] [8]. Kinase profiling studies confirm minimal off-target activity against >85% of the kinome (≤30% inhibition at 1 μM), though covalent engagement with non-kinase targets remains possible [8].

Table 3: Comparative Inhibition Kinetics of THZ1 Against Transcription-Associated Cyclin-Dependent Kinases

KinasePrimary Transcriptional FunctionTHZ1 IC₅₀ (nM)Key Vulnerable Transcripts
Cyclin-Dependent Kinase 7Serine 5/7 phosphorylation; initiation13.2 ± 1.5Immediate early genes, super-enhancer-associated oncogenes
Cyclin-Dependent Kinase 12Serine 2 phosphorylation; elongation57.8 ± 4.3Homologous recombination genes, DNA damage sensors
Cyclin-Dependent Kinase 13Serine 2 phosphorylation; termination68.1 ± 5.1Stress-response factors, non-coding RNA regulators

Properties

Product Name

THZ1 Dihydrochloride

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride

Molecular Formula

C31H30Cl3N7O2

Molecular Weight

639.0 g/mol

InChI

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;

InChI Key

AJTGQOACYBCREM-QVLKBJGCSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl

Solubility

not available

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.